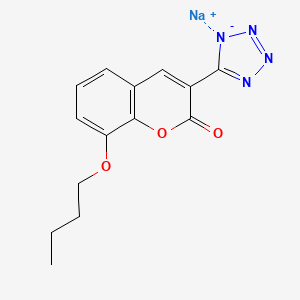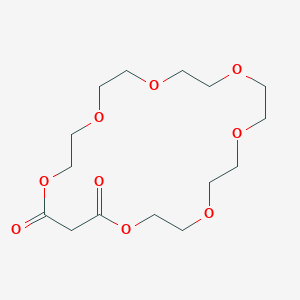![molecular formula C28H50 B14436639 4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-70-4](/img/structure/B14436639.png)
4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with hexyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves multiple steps, starting from simpler bicyclic precursors. One common method includes the Diels-Alder reaction, followed by alkylation and ring-closing metathesis . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in developing new pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and composites, due to its rigidity and stability
作用机制
The mechanism of action of 4,4’-Dihexyl-1,1’-bi(bicyclo[2.2.2]octane) depends on its specific application. In chemical reactions, its rigid bicyclic structure can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects .
相似化合物的比较
Bicyclo[2.2.2]octane: The parent structure without hexyl groups.
Cubane: Another rigid, cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity.
属性
CAS 编号 |
80060-70-4 |
|---|---|
分子式 |
C28H50 |
分子量 |
386.7 g/mol |
IUPAC 名称 |
1-hexyl-4-(4-hexyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-25-13-19-27(20-14-25,21-15-25)28-22-16-26(17-23-28,18-24-28)12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI 键 |
ZTFLAUFBHKHSJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


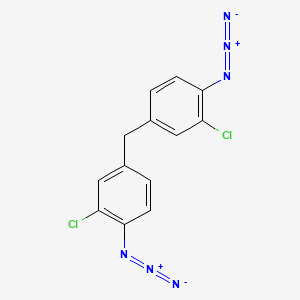
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
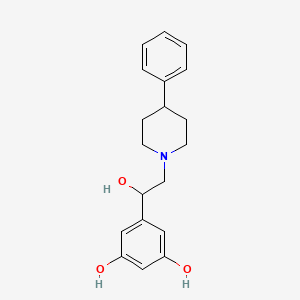
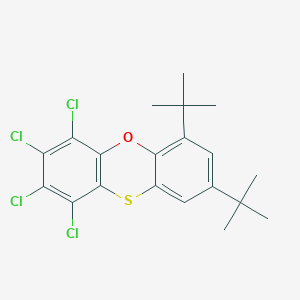

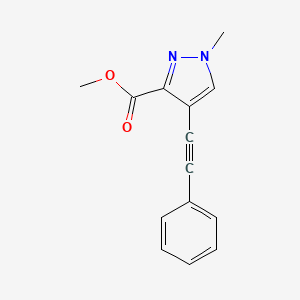
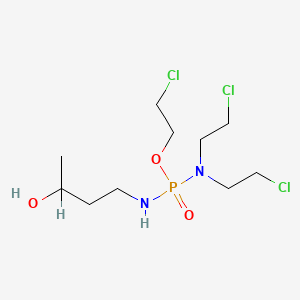
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
